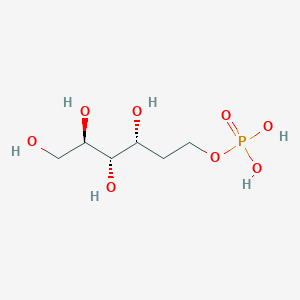
2-Deoxyglucose-1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxyglucose-1-phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H15O8P and its molecular weight is 246.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
Mechanism of Action:
2-Deoxyglucose-1-phosphate has been extensively studied for its ability to inhibit glycolysis in cancer cells. By mimicking glucose, it competes with glucose for uptake and subsequent phosphorylation by hexokinase, leading to a depletion of ATP and inducing apoptosis in cancer cells.
Case Studies:
- A study demonstrated that treatment with 2-deoxyglucose resulted in significant apoptosis in human breast cancer cell lines by activating apoptotic pathways through the inhibition of glucose metabolism .
- Another investigation revealed that combining 2-deoxyglucose with low-dose radiation therapy enhanced anticancer effects, suggesting its potential as an adjunctive treatment in cancer therapy .
Table 1: Summary of Cancer Studies Involving this compound
| Study | Cancer Type | Findings |
|---|---|---|
| Ball et al. (1957) | Breast Cancer | Induced apoptosis via glycolytic inhibition |
| Jain et al. (1985) | Multiple Cancers | Selective accumulation in cancer cells; ATP depletion |
| Ko et al. (2001) | Bladder Cancer | Enhanced sensitivity to TRAIL-induced apoptosis |
Metabolic Studies
Energy Deprivation Model:
Researchers utilize this compound to simulate nutrient deprivation conditions in vitro. This application is crucial for studying cellular responses to energy stress and understanding metabolic adaptations in various diseases, including diabetes and cancer.
Findings:
Studies have shown that 2-deoxyglucose can deplete ATP levels significantly, affecting cellular processes such as proliferation and survival . The compound also interacts with the pentose phosphate pathway, influencing NADPH levels and cellular redox states.
Imaging and Tracing Applications
Positron Emission Tomography (PET):
One of the prominent applications of 2-deoxyglucose derivatives, particularly fluorine-18 labeled 2-deoxy-D-glucose (FDG), is in PET imaging for assessing glucose metabolism in tissues. This technique is pivotal for diagnosing various cancers and evaluating metabolic disorders.
Case Studies:
- FDG-PET has been used effectively for lymph node staging in urothelial carcinoma and other malignancies, providing insights into tumor metabolism and progression .
- Quantitative autoradiography using radioisotope-labeled 2-deoxyglucose allows for the assessment of local cerebral metabolic activity, aiding in neurological studies .
Antiviral Properties
Recent research has explored the antiviral potential of 2-deoxyglucose against SARS-CoV-2. By targeting glycolytic pathways essential for viral replication, 2-DG may offer a novel therapeutic approach to combat COVID-19.
Findings:
Studies indicated that 2-deoxyglucose could reduce viral load by inhibiting energy supply pathways that are crucial for viral replication . This property positions it as a candidate for further development as an antiviral agent.
Eigenschaften
CAS-Nummer |
54482-78-9 |
|---|---|
Molekularformel |
C6H15O8P |
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-3-5(9)6(10)4(8)1-2-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
FYGQELPEEVKRJZ-PBXRRBTRSA-N |
SMILES |
C(COP(=O)(O)O)C(C(C(CO)O)O)O |
Isomerische SMILES |
C(COP(=O)(O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(COP(=O)(O)O)C(C(C(CO)O)O)O |
Key on ui other cas no. |
54482-78-9 |
Synonyme |
2-deoxyglucose-1-phosphate 2-DG-1-P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















